molecular formula C14H20ClN3O2 B3004997 1-(2-Chlorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea CAS No. 1798016-23-5

1-(2-Chlorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea

Cat. No. B3004997
CAS RN: 1798016-23-5
M. Wt: 297.78
InChI Key: XCJVLNGDRVNEQH-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to have therapeutic potential in various B-cell malignancies and autoimmune diseases.

Scientific Research Applications

Pharmacological Tool and Potential Drug Lead

  • A compound structurally related to 1-(2-Chlorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea, specifically 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one (AC-7954), was identified as a nonpeptidic agonist of the urotensin-II receptor. This compound showed high selectivity and effectiveness, highlighting its potential as a pharmacological research tool and a possible drug lead (Croston et al., 2002).

Corrosion Inhibition

  • Derivatives of 1,3,5-triazinyl urea, including compounds structurally similar to this compound, have demonstrated effective corrosion inhibition properties for mild steel in acidic environments. These derivatives work by forming a protective layer on the steel surface, suggesting their potential application in corrosion protection (Mistry et al., 2011).

Optoelectronic Device Fabrication

  • A novel chalcone derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, related to the chemical structure , exhibited significant electro-optic properties. This study, using a computational approach, found the molecule to possess superior properties for potential application in optoelectronic device fabrications (Shkir et al., 2018).

Insecticide Metabolism

  • Research on a compound closely related to this compound, specifically 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea, revealed its use as an insecticide. The study focused on predicting the peak concentration of its degradation product, 2-chlorobenzamide, in the environment, highlighting its significance in assessing the environmental safety of such chemicals (Lu et al., 2004).

properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O2/c15-12-3-1-2-4-13(12)17-14(20)16-7-10-18-8-5-11(19)6-9-18/h1-4,11,19H,5-10H2,(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJVLNGDRVNEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CCNC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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